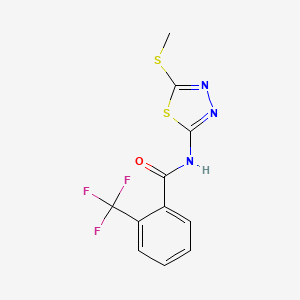
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is an organic compound belonging to the class of thiadiazole derivatives. This compound boasts unique structural features that make it a valuable candidate in various scientific research fields, particularly in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Thiadiazole Core: : This step generally starts with the cyclization reaction of appropriate thiosemicarbazides under oxidative conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Methylthio Group: : The next step involves the substitution reaction where a suitable methylating agent (like methyl iodide) is introduced to add the methylthio group at the 5th position of the thiadiazole ring.
Benzamide Formation: : Finally, the thiadiazole derivative is reacted with 2-(trifluoromethyl)benzoyl chloride under appropriate base conditions to form the desired benzamide compound.
Industrial Production Methods: Industrial production involves scaling up these laboratory protocols, often using continuous flow reactors to maintain consistent reaction conditions. High-efficiency purification methods such as recrystallization and chromatography are typically employed to ensure the compound's purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide undergoes a variety of chemical reactions:
Oxidation: : The methylthio group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: : The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the trifluoromethyl group.
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents like tin chloride or iron in acidic medium.
Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.
Substitution: : Friedel-Crafts acylation conditions, such as AlCl3.
Reduction: : Tin chloride, iron with hydrochloric acid.
Oxidation: : Sulfoxide or sulfone derivatives.
Substitution: : Various substituted benzamide derivatives.
Reduction: : Corresponding amine derivatives.
Applications De Recherche Scientifique
This compound is utilized in multiple research fields due to its structural properties:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Studied for its potential inhibitory effects on various enzymes.
Medicine: : Investigated for its potential anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide exerts its effects generally involves the interaction with specific molecular targets, such as enzymes and receptors. It can modulate enzyme activity by binding to the active sites or allosteric sites, thereby affecting the downstream signaling pathways. The trifluoromethyl group increases the compound's lipophilicity, enhancing its cell membrane permeability and bioavailability.
Comparaison Avec Des Composés Similaires
This compound stands out due to the presence of both the methylthio and trifluoromethyl groups, which are less common in combination and confer unique properties. Similar compounds include:
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)benzamide: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide: : Substitutes the trifluoromethyl group with a methyl group, affecting its pharmacokinetic profile.
2-(Trifluoromethyl)benzamide: : Lacks the thiadiazole ring, leading to different reactivity and biological activity.
This comparison highlights the unique structural elements of N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide and their impact on its functionality and application in various fields.
Propriétés
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS2/c1-19-10-17-16-9(20-10)15-8(18)6-4-2-3-5-7(6)11(12,13)14/h2-5H,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVRLUYZXWCWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
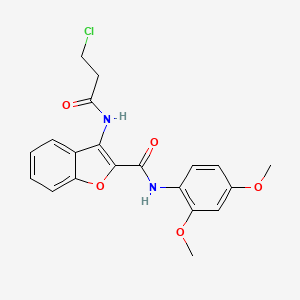


![N-[2-(2-fluoro-5-methylbenzenesulfonamido)ethyl]prop-2-enamide](/img/structure/B2967158.png)
![4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2967159.png)
![N-cyclopentyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2967161.png)
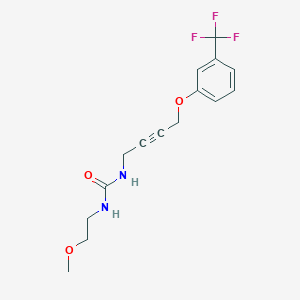
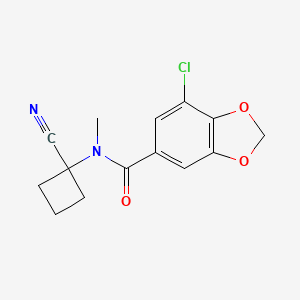
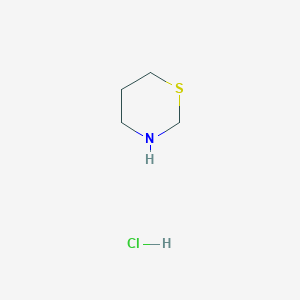
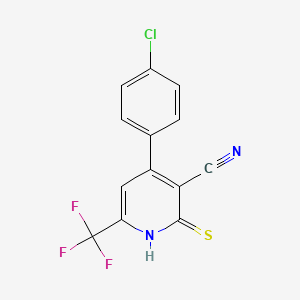
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B2967167.png)
![1-Benzyl-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2967168.png)
![3-methoxy-1-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2967171.png)
![N-{1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl}-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2967172.png)
